1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene
Overview
Description
1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrF5. It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method involves the reaction of 3,5-difluorobromobenzene with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the process. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Reduction Reactions: Reduction of the compound can lead to the formation of various reduced derivatives.
Common reagents used in these reactions include Lewis acids, bases, and other catalytic agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene is employed in several scientific research applications:
Biology: The compound is used in the study of biochemical pathways and as a reagent in various biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the compound reacts with oxidizing agents to form specific intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:
2-Bromo-3,5-difluorobenzotrifluoride: This compound has a similar structure but differs in the position of the fluorine atoms.
2-Bromo-4,6-difluorophenyl isocyanate: This compound contains an isocyanate group instead of the trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-4-1-3(9)2-5(10)6(4)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOPJVOERDAZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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